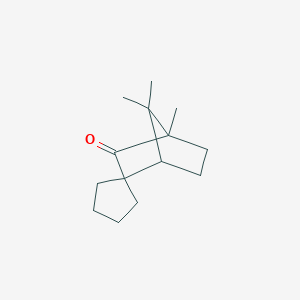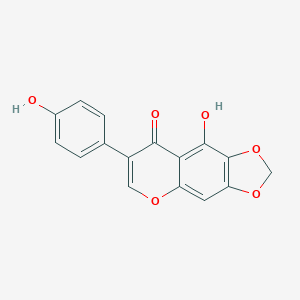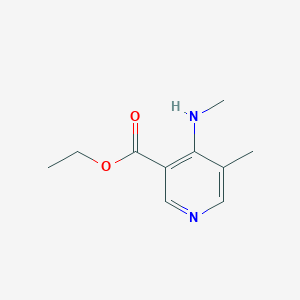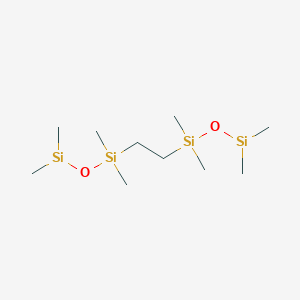
1,2-Bis(tetramethyldisiloxanyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds like 1,2-bis(dimethylphosphino)ethane and other derivatives has been explored through various methods. For instance, the synthesis of 1,2-bis(dichlorophosphino)ethane, a related compound, has been reported through a method involving the synthesis of 1,2-bis(dichlorophosphino)ethane using a patented procedure and subsequent reaction with Grignard reagents to yield tetraalkyldiphosphine (Burt, Chatt, Hussain, & Leigh, 1979).
Molecular Structure Analysis
Molecular structure analysis of similar compounds like 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane revealed unique conformations in different phases (solid, liquid, and gas), as determined by various spectroscopic and diffraction techniques (Masters et al., 2015).
Chemical Reactions and Properties
Research on related compounds includes the study of their reactivity and properties. For example, the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten has been investigated, demonstrating the formation of seven-coordinate oxidative-addition products and their transformation under certain conditions (Tang et al., 1999).
Physical Properties Analysis
The physical properties of similar compounds, such as bis-(4-hydroxybutyl)tetramethyldisiloxane, have been characterized using high-resolution NMR and FTIR, providing insights into their structure and behavior (You Ge, 2003).
Chemical Properties Analysis
Studies on the chemical properties of related compounds have shown diverse characteristics. For instance, the synthesis and characterization of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers provide insights into their chemical properties and potential applications (Zhu et al., 2005).
科学的研究の応用
Olefin Polymerization Catalysts : A derivative, Bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, is an efficient ligand for preparing olefin polymerization catalysts, allowing for a wide scope in libraries of aryl-substituted indenes (Lotfi et al., 2019).
Aldehyde Analysis : 1,2-bis(p-tolylamino)ethane is a more specific and efficient reagent for analyzing aldehydes than other reagents, with potential for creating new derivatives and recovering aldehydes (Tu, 1961).
Environmentally Friendly Gas Generating Agents : Copper(II) nitrate and 1,2-bis(5-monomethylhydrazinyl-1H-tetrazolyl)ethane exhibit moderate energetic properties and high stability, making them promising as environmentally friendly gas generating agents (Kovacevic et al., 2010).
Poly(disilanylene)ethylenes Synthesis : Electrolysis of bis(chlorosilyl)ethanes in 1,2-dimethoxyethane with copper electrodes and tetrabutylammonium tetraphenylborate facilitates the synthesis of poly(disilanylene)ethylenes with high molecular weight (Kunai et al., 1992).
Synthesis of 1,1-bis(silyl)ethenes : A facile synthesis of 1,1-bis(silyl)ethenes was demonstrated using ruthenium complex-catalyzed silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane (Pawluć et al., 2005).
Bis(alkylating) Reagents : The synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, achieved using oxalyl chloride, highlights the importance of linker length in bis(alkylating) reagents (Medina-Molner et al., 2007).
Formation of Pseudorotaxanes : 1,2-Bis[N-(N′-alkylimidazolium)]ethane salts form pseudorotaxanes with crown ethers and cryptands, offering new possibilities for complexing with ligands (Lee et al., 2010).
Synthesis of 1-Thioamidoalkyl-2-naphthols : N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate, a dual-functional catalyst, is efficient in synthesizing 1-thioamidoalkyl-2-naphthols (Irannejad-Gheshlaghchaei et al., 2020).
特性
InChI |
InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMLRBPSBBUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(tetramethyldisiloxanyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

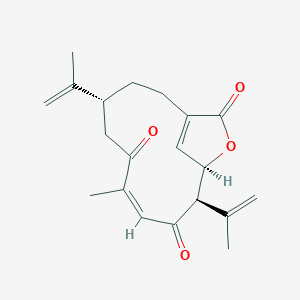
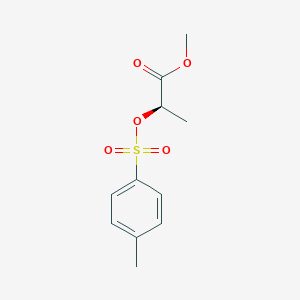
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
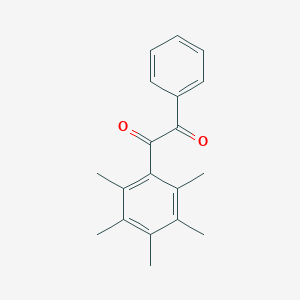
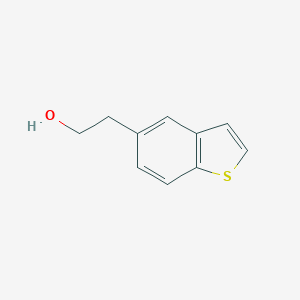
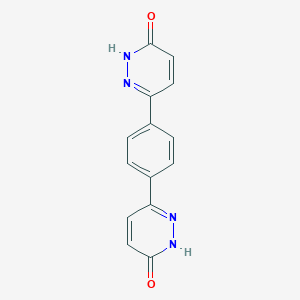


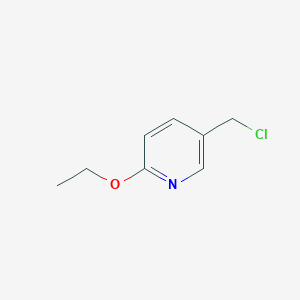
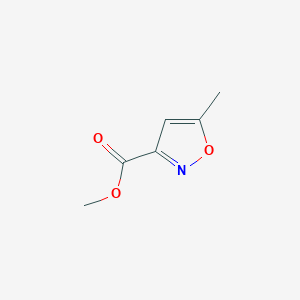
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
